

SLF1081851 solubility and preparation for experiments

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Compound of Interest

Compound Name: SLF1081851

Cat. No.: B10831607

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Application Notes and Protocols: SLF1081851

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 is a potent and selective inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4] By blocking Spns2-mediated S1P export, **SLF1081851** effectively modulates extracellular S1P levels, which play a crucial role in various physiological processes, including immune cell trafficking and vascular development.[4][5][6][7] These application notes provide detailed protocols for the solubilization and preparation of **SLF1081851** for both in vitro and in vivo experiments, along with a summary of its physicochemical properties and biological activity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₃ N ₃ O · HCl	[1][3]
Molecular Weight	379.97 g/mol (hydrochloride salt)	[1]
CAS Number	2763730-97-6 (Parent), 2999629-35-3 (hydrochloride)	[1][3]
Purity	≥95%	[3]
Appearance	Solid	[3]

Solubility Data

SLF1081851 exhibits varying solubility depending on the solvent and formulation. For optimal results, it is recommended to prepare fresh solutions. Sonication and warming to 37°C can aid in dissolution. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Solvent/Formulation	Solubility	Notes
DMSO	Soluble	[1]
Ethanol (EtOH)	Soluble	[1]
Acetonitrile	Slightly soluble	[3]
Water	Slightly soluble	[3]
In Vivo Formulation 1	≥ 1 mg/mL (2.91 mM)	Clear solution. Prepare by sequentially adding 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
In Vivo Formulation 2	6.67 mg/mL (19.42 mM)	Suspension. Prepare in 50% PEG300 and 50% Saline. Ultrasonication may be required.[2]

Biological Activity

SLF1081851 is a first-in-class inhibitor of Spns2.[1][5] It blocks the release of S1P from cells, leading to a reduction in circulating S1P levels.

Assay	IC ₅₀ / Effect	Cell Line / Model	Reference
S1P Release Inhibition	1.93 μM	HeLa cells expressing mouse Spns2	[1][2][3][4][5][6][7]
Spns2 Inhibition	67% inhibition at 2 μM	Mouse Spns2	[3]
In Vivo Efficacy (Mice)	20 mg/kg (i.p.)	Decreases blood lymphocyte numbers and plasma S1P levels.	[3][4]
In Vivo Efficacy (Rats)	20 mg/kg	Sustained blood concentration ≥ 2 μM for at least 24 hours.	[4]

Experimental Protocols

In Vitro S1P Release Assay

This protocol describes the methodology to assess the inhibitory effect of **SLF1081851** on S1P release from cultured cells.

Materials:

- HeLa cells transfected with a mouse Spns2 expression vector
- **SLF1081851**
- Cell culture medium (e.g., DMEM)
- S1P degradation inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)[5]
- LC-MS/MS system for S1P quantification

Procedure:

- Cell Culture: Culture HeLa cells expressing mouse Spns2 in appropriate medium until they reach the desired confluence.
- Compound Preparation: Prepare a stock solution of **SLF1081851** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-5 μM).^[4]
- Treatment: Replace the culture medium with the medium containing different concentrations of **SLF1081851**. Include a vehicle control (DMSO). To prevent S1P degradation, the medium should be supplemented with inhibitors of S1P lyase and S1P phosphatase.^[5]
- Incubation: Incubate the cells for 18-20 hours at 37°C.^[4]
- Sample Collection: Collect the conditioned medium from each well.
- S1P Quantification: Analyze the concentration of S1P in the collected media using a validated LC-MS/MS method.^[5]
- Data Analysis: Determine the IC_{50} value of **SLF1081851** by plotting the percentage of S1P release inhibition against the logarithm of the compound concentration.

In Vivo Pharmacodynamic Study in Mice

This protocol outlines the procedure to evaluate the in vivo efficacy of **SLF1081851** by measuring its effect on circulating lymphocytes and plasma S1P levels.

Materials:

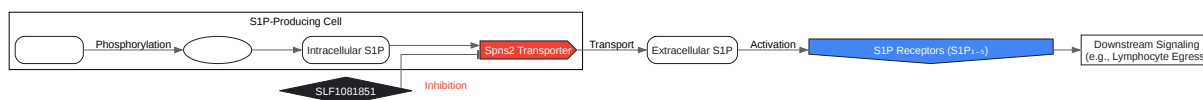
- **SLF1081851**
- Vehicle solution (e.g., 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline)^[2]
- Mice (e.g., C57BL/6)
- Blood collection supplies (e.g., EDTA tubes)

- Hematology analyzer
- LC-MS/MS system for S1P quantification

Procedure:

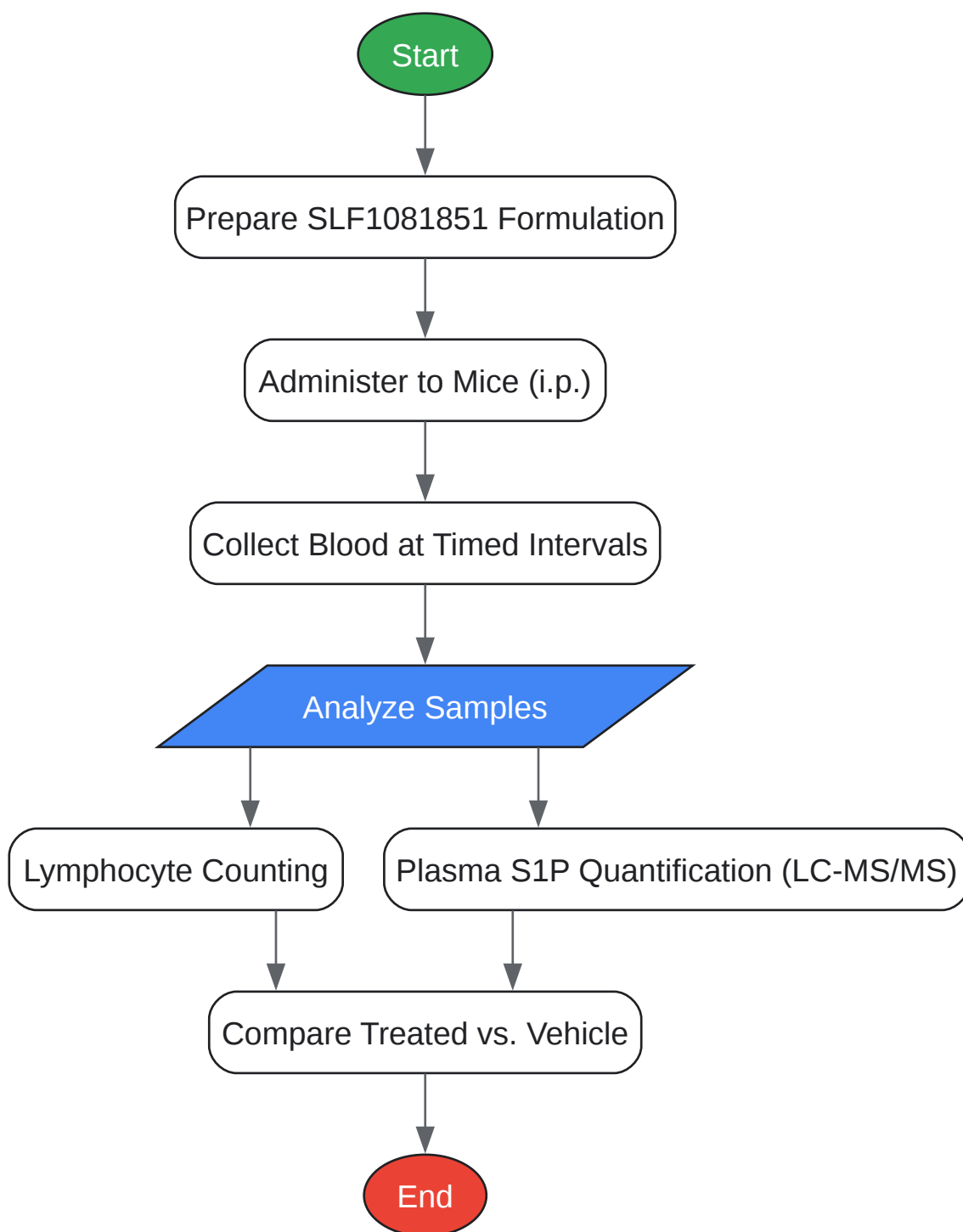
- Formulation Preparation: Prepare the **SLF1081851** formulation for intraperitoneal (i.p.) injection. For a clear solution, dissolve **SLF1081851** in a vehicle of 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline to the desired concentration (e.g., to achieve a 20 mg/kg dose).[2][3][4]
- Animal Dosing: Administer the **SLF1081851** formulation or vehicle control to mice via i.p. injection.
- Blood Collection: At specified time points post-dose (e.g., 4 hours), collect blood samples from the mice into EDTA tubes.[4]
- Lymphocyte Counting: Use a hematology analyzer to determine the number of circulating lymphocytes in a portion of the whole blood.
- Plasma Preparation: Centrifuge the remaining blood to separate the plasma.
- Plasma S1P Quantification: Extract S1P from the plasma and quantify its concentration using LC-MS/MS.
- Data Analysis: Compare the lymphocyte counts and plasma S1P levels in the **SLF1081851**-treated group to the vehicle-treated group to determine the compound's effect.

Visualizations



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Caption: Mechanism of action of **SLF1081851** as an Spns2 inhibitor.



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